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Compound of Interest

Compound Name: GW 590735

cat. No.: B1672471

In-Depth Technical Guide: GW 590735

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARa)
agonist that has demonstrated significant effects on lipid metabolism. This technical guide
provides a comprehensive overview of its chemical structure, physicochemical and
pharmacological properties, mechanism of action, and key experimental findings. Detailed
methodologies for cited experiments are included to facilitate reproducibility and further
investigation. All quantitative data are summarized in structured tables, and signaling pathways
and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

GW 590735, with the formal name 2-methyl-2-[4-[[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-
thiazolyl]lcarbonyl]lamino]methyl]phenoxy]-propanoic acid, is a synthetic compound belonging to
the class of phenoxyacetic acid derivatives.[1][2] Its chemical identity is well-defined by its
structural and molecular identifiers.

Table 1: Chemical and Physicochemical Properties of GW 590735
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Property

Value

Reference

Formal Name

2-methyl-2-[4-[[[[4-methyl-2-[4-
(trifluoromethyl)phenyl]-5-
thiazolylJcarbonyllamino]lmethy

[[phenoxy]-propanoic acid

[2]

CAS Number 343321-96-0 [2]
Molecular Formula C23H21F3N204S [2][3]
Molecular Weight 478.5 g/mol [2][3]

Canonical SMILES

0=C(NCC1=CC=C(OC(C)
(C)C(=0)0)C=C1)C1=C(C)N=
C(C2=CC=C(C(F)
(F)F)C=C2)S1

[2]

InChl=1S/C23H21F3N204S/c
1-13-18(33-20(28-13)15-6-8-
16(9-7-
15)23(24,25)26)19(29)27-12-

InChl [2]
14-4-10-17(11-5-14)32-
22(2,3)21(30)31/h4-
11H,12H2,1-3H3,(H,27,29)
(H,30,31)

ILUPZUOBHCUBKB-

InChlKey [2]
UHFFFAOYSA-N
White to off-white crystalline

Appearance ] [4]
solid

Purity >98% [2][3]
DMF: 30 mg/mLDMSO: 30

Solubility mg/mLEthanol: 30 mg/mLPBS [2]

(pH 7.2): 0.25 mg/mL

Storage Conditions

Store at -20°C under

desiccating conditions. The
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product is stable for up to 12

months.

Pharmacological Properties

GW 590735 is a potent and highly selective agonist for PPARa.[5] Its pharmacological activity
is characterized by its ability to modulate lipid metabolism, primarily by increasing high-density
lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and
triglycerides.[3][5]

In-Vitro Pharmacology

The primary in-vitro activity of GW 590735 is its activation of the PPARa receptor.

Table 2: In-Vitro Potency and Selectivity of GW 590735

Parameter Value Description Reference

Potency in activating
human PPARa in a

ECso (PPARQ) 4nM . [21[5]
GAL4-responsive

reporter gene assay.

Demonstrates high
o >500-fold vs. PPARYy selectivity for the
Selectivity : [5]
and PPARS PPARa isoform over

PPARy and PPARSJ.

In-Vivo Pharmacology

In animal models, GW 590735 has demonstrated significant effects on lipid profiles.

Table 3: In-Vivo Efficacy of GW 590735 in an Apo-A-I Transgenic Mouse Model
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Dose (oral, Effect on
twice daily for Effecton LDLc Triglycerides Effect on HDLc Reference
5 days) (TG)

0.5 - 5 mg/kg Lowered Lowered Increased [5]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs to evaluate the absorption,
distribution, metabolism, and excretion of GW 590735.

Table 4: Pharmacokinetic Parameters of GW 590735

Volume of ] Bioavaila
. Clearanc L Half-life . Referenc
Species Dose (IV) Distributi bility
e (Cl) (T1l2)
on (Vd) (F%)
5
Rat 2.7 mg/kg ] 1 L/kg 2.4 hours 47% [5]
mL/min/kg
13
Dog 2 mg/kg ] 2.8 L/kg 2.6 hours 85% [5]
mL/min/kg

Mechanism of Action and Signaling Pathway

GW 590735 exerts its pharmacological effects by activating PPARa, a nuclear receptor that
plays a critical role in the regulation of lipid and glucose homeostasis.

PPARa Activation Pathway

The activation of PPARa by GW 590735 initiates a cascade of molecular events leading to the

modulation of target gene expression.
Caption: PPARa activation by GW 590735 leads to changes in gene expression.

Upon entering the cell, GW 590735 binds to and activates PPARa. This ligand-activated
PPARa then forms a heterodimer with the retinoid X receptor (RXR). This complex
subsequently binds to specific DNA sequences known as peroxisome proliferator response
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elements (PPRES) in the promoter regions of target genes. This binding event modulates the
transcription of genes involved in lipid metabolism, such as lipoprotein lipase (LPL) and
carnitine palmitoyltransferase | (CPT1), ultimately leading to the observed changes in lipid
profiles.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to
ensure transparency and facilitate further research.

In-Vitro PPARa Agonist Potency Assay

This protocol describes a reporter gene assay to determine the in-vitro potency of GW 590735
as a PPARa agonist.
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Caption: Workflow for determining the in-vitro potency of GW 590735.

Methodology:
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e Cell Culture: CV-1 cells are cultured in appropriate media and conditions.

o Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of
the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARa, and
a second reporter plasmid containing a luciferase gene under the control of an upstream
activating sequence (UAS) recognized by GALA4.

o Treatment: Transfected cells are treated with a range of concentrations of GW 590735.

 Incubation: Cells are incubated for 24 hours to allow for compound uptake, receptor
activation, and reporter gene expression.

e Cell Lysis: The cells are lysed to release the cellular components, including the expressed
luciferase enzyme.

e Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

o Data Analysis: The luminescence data is plotted against the corresponding GW 590735
concentrations to generate a dose-response curve, from which the ECso value is calculated.

In-Vivo Efficacy Study in a Transgenic Mouse Model

This protocol outlines the in-vivo evaluation of GW 590735's effect on the lipid profile of human
Apo-A-I transgenic mice.

Methodology:

Animal Model: Male C57BL/6 mice transgenic for human ApoA-I are used.

o Acclimation: Animals are acclimated to the housing conditions for a specified period.

o Treatment Groups: Mice are randomly assigned to treatment groups (vehicle control and GW
590735 at 0.5, 1, and 5 mg/kg).

e Dosing: GW 590735 is administered orally twice a day for 5 consecutive days.

o Sample Collection: At the end of the treatment period, blood samples are collected from the

mice.
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 Lipid Analysis: Plasma samples are analyzed for total cholesterol, HDLc, LDLc, and
triglyceride levels using standard enzymatic assays.

 Statistical Analysis: The data from the treatment groups are compared to the vehicle control
group using appropriate statistical methods to determine the significance of the observed
effects.

Pharmacokinetic Study in Rats

This protocol details the procedure for determining the pharmacokinetic profile of GW 590735
in rats following intravenous administration.

Methodology:
e Animal Model: Male Sprague-Dawley rats are used.

o Catheterization: Rats are surgically implanted with a catheter in the jugular vein for blood
sampling.

e Dosing: A single intravenous dose of GW 590735 (2.7 mg/kg) is administered.

¢ Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g.,
0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

o Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

o Bioanalysis: The concentration of GW 590735 in the plasma samples is quantified using a
validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

o Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-
compartmental methods to determine key pharmacokinetic parameters such as clearance
(Cl), volume of distribution (Vd), and half-life (T1/2). Bioavailability (F%) is calculated by
comparing the area under the curve (AUC) from the IV route to that from an oral
administration study.

Conclusion
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GW 590735 is a well-characterized, potent, and selective PPARa agonist with significant lipid-
modulating properties. The data presented in this technical guide, including its chemical
structure, pharmacological profile, and detailed experimental methodologies, provide a solid
foundation for researchers and drug development professionals interested in the therapeutic
potential of PPARa agonists for dyslipidemia and related metabolic disorders. The provided
diagrams and structured data facilitate a clear understanding of its mechanism of action and
experimental validation. Further research is warranted to fully elucidate its clinical utility and
safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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